molecular formula C9H10N2O2S B1392754 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239840-11-9

3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1392754
CAS RN: 1239840-11-9
M. Wt: 210.26 g/mol
InChI Key: IXYHMQKOATXRBK-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They are known to be involved in cancer progression, making them a fruitful target for cancer control .


Synthesis Analysis

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution and amide formation in one step, and ring closure allowing their synthesis with two identical or two different group attached to nitrogen .


Molecular Structure Analysis

The molecular structure of these compounds is crucial in their function as potential therapeutic agents. For instance, the common pharmacophoric features of several potent PI3K inhibitors were maintained in the design and synthesis of new morpholine based thieno[2,3-d]pyrimidine derivatives .


Chemical Reactions Analysis

These compounds have been synthesized as anti-PI3K agents, and their antiproliferative activity on NCI 60 cell lines as well as their enzymatic activity against PI3K isoforms were evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary significantly. For instance, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones resulted in significant variation in the biopharmaceutical properties .

Scientific Research Applications

Synthesis Techniques

  • A method for isolating intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave-assisted condensation has been developed, highlighting efficient synthetic routes for such compounds (Davoodnia, Zare-Bidaki, & Eshghi, 2008).

Nucleoside Analogues

  • Research on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has led to the synthesis of nucleoside analogues, which are significant in the development of therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Heterocyclic Compound Synthesis

  • A novel three-component, one-pot synthesis method for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives has been developed, showcasing the versatility of thieno[3,2-d]pyrimidine compounds in creating diverse heterocyclic structures (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

ADME Properties

  • Studies have been conducted on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, important for understanding their pharmacokinetic profiles and potential therapeutic applications (Jatczak et al., 2014).

Antimicrobial Activity

  • Some derivatives of thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones have been explored for their antimicrobial activities, which could indicate potential applications in developing new antimicrobial agents (Vlasov et al., 2022).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of PI3K, a lipid kinase involved in cancer progression .

Future Directions

Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Further studies could also explore their potential applications in treating other diseases.

properties

IUPAC Name

3-propyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYHMQKOATXRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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